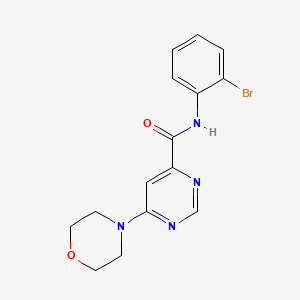

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O2/c16-11-3-1-2-4-12(11)19-15(21)13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJQLKFBYKFJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 6-morpholinopyrimidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide can be scaled up by optimizing the reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents like DMF or DMSO.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation and Reduction Reactions: Products include oxides and amines.

Coupling Reactions: Biaryl derivatives are the major products.

Scientific Research Applications

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl group and the morpholine ring contribute to its binding affinity to certain enzymes or receptors. The pyrimidine core plays a crucial role in its biological activity by interacting with nucleic acids or proteins. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes or signaling pathways.

Comparison with Similar Compounds

Substituent Effects: Halogens and Functional Groups

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine

- Key Features: Fluorine at the ortho position, methoxyphenyl aminomethyl group at C5, and a phenyl group at C2.

- Structural Differences: Unlike the target compound, this derivative lacks a morpholine ring and instead incorporates a methoxyphenylaminomethyl side chain. The fluorine atom, being smaller and more electronegative than bromine, reduces steric hindrance but increases electron-withdrawing effects.

- Conformational Insights : Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) suggest moderate planarity, which may enhance π-π stacking in biological targets. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation .

- Biological Relevance : Pyrimidines in this class exhibit antimicrobial activity, though fluorine’s impact on membrane permeability versus bromine’s bulkier profile may differentiate their efficacy .

4-(2-Chlorophenyl)-N-(2,5-Dimethoxyphenyl)-6-Methyl-2-Sulfanylidene-3,4-Dihydro-1H-Pyrimidine-5-Carboxamide

- Key Features : Chlorine at the ortho position, a sulfanylidene (thione) group at C2, and a dihydropyrimidine ring.

- Structural Differences : The sulfanylidene group introduces sulfur, which increases lipophilicity compared to the morpholine oxygen in the target compound. Chlorine’s intermediate size between fluorine and bromine balances steric and electronic effects.

- Functional Implications : The thione group may participate in metal coordination or disulfide bonding, offering distinct mechanistic pathways absent in morpholine-containing analogs .

4-(4-Bromophenyl)-6-Methyl-N-(2-Methylphenyl)-2-Sulfanylidene-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide

- Key Features : Bromine at the para position, a sulfanylidene group, and a 2-methylphenyl carboxamide.

- Structural Differences: The para-bromophenyl substituent reduces steric strain compared to the ortho-bromine in the target compound.

- Activity Considerations : Para-substituted halogens may improve target affinity in certain enzymes, but ortho-substituted bromine (as in the target) could enhance selectivity due to steric constraints .

Molecular Conformation and Hydrogen Bonding

- Target Compound : The morpholine oxygen likely participates in hydrogen bonding, improving solubility and interactions with polar residues in biological targets. Ortho-bromine’s steric bulk may limit rotational freedom, favoring a specific bioactive conformation.

Biological Activity

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group , a morpholine ring , and a pyrimidine carboxamide moiety . Its molecular formula is . The unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide's mechanism of action involves:

- Enzyme Inhibition : It interacts with specific enzymes, blocking their catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

- Target Interaction : The compound's bromophenyl and morpholine groups enhance its binding affinity to certain receptors or enzymes, potentially influencing gene expression and cellular signaling pathways.

Anticancer Activity

Research indicates that N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide exhibits promising anticancer properties:

- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, studies report IC50 values indicating effective inhibition of cell proliferation in liver carcinoma cells .

- Mechanistic Insights : It has been observed to induce apoptosis through the activation of caspase pathways and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

- Broad-Spectrum Activity : It has exhibited antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating bacterial infections.

- Research Findings : Various studies have characterized its efficacy against specific microbial strains, indicating a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

Research Findings and Case Studies

A summary of notable studies on N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.